Carbamic acid, (4-amino-2-butynyl)-, 1,1-dimethylethyl ester (9CI)

Description

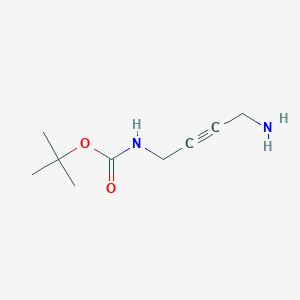

Chemical Name: Carbamic acid, (4-amino-2-butynyl)-, 1,1-dimethylethyl ester (9CI) CAS Number: 675605-47-7 Synonyms: tert-Butyl N-(4-aminobut-2-ynyl)carbamate; SCHEMBL2143910; DTXSID50580988 Molecular Formula: C₉H₁₆N₂O₂ Molecular Weight: 184.24 g/mol Structure: Features a linear butynyl chain (C≡C bond at position 2) with an amino group (-NH₂) at position 4 and a tert-butyl ester group. This structure confers rigidity due to the alkyne moiety and reactivity via the amino group .

Properties

IUPAC Name |

tert-butyl N-(4-aminobut-2-ynyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O2/c1-9(2,3)13-8(12)11-7-5-4-6-10/h6-7,10H2,1-3H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVNMNRILESBVDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC#CCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50580988 | |

| Record name | tert-Butyl (4-aminobut-2-yn-1-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50580988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

675605-47-7 | |

| Record name | tert-Butyl (4-aminobut-2-yn-1-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50580988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-(4-aminobut-2-yn-1-yl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbamic acid, (4-amino-2-butynyl)-, 1,1-dimethylethyl ester (9CI) typically involves the reaction of 4-amino-2-butyn-1-ol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The general reaction scheme is as follows:

4-amino-2-butyn-1-ol+tert-butyl chloroformate→Carbamic acid, (4-amino-2-butynyl)-, 1,1-dimethylethyl ester (9CI)

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, (4-amino-2-butynyl)-, 1,1-dimethylethyl ester (9CI) can undergo various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The ester group can be reduced to form the corresponding alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Nitro or nitroso derivatives.

Reduction: Corresponding alcohols.

Substitution: Various substituted carbamates depending on the reagent used.

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis:

- Building Block: Carbamic acid (9CI) serves as a crucial building block in organic synthesis. It is utilized in the preparation of various derivatives and complex organic compounds. Its reactive functional groups allow for nucleophilic substitution reactions and hydrolysis, which can lead to the formation of new amides or esters.

2. Medicinal Chemistry:

- Drug Development: The compound has been investigated for its potential therapeutic properties. Its structure allows it to act as a precursor for drug development, particularly in creating carbamate-based drugs known for enhanced biological activity and stability compared to traditional amides .

- Biological Activity: Research indicates that carbamates can exhibit significant biological activity, acting as enzyme inhibitors or interacting with specific receptors. For instance, modifying the substituents on carbamate groups can enhance their pharmacological profiles, making them suitable candidates for further development in treating various diseases .

3. Industrial Applications:

- Specialty Chemicals: In industrial settings, carbamic acid (9CI) is used in producing specialty chemicals and materials. Its unique reactivity makes it valuable for synthesizing high-performance materials and intermediates in chemical manufacturing processes .

Case Studies

Case Study 1: Drug Discovery

A study highlighted the incorporation of carbamate groups into drug designs to improve pharmacokinetic properties. For example, replacing certain functional groups in existing compounds with carbamate moieties led to increased potency and reduced toxicity in preclinical models . This approach has been particularly successful in developing novel anticancer agents.

Case Study 2: Enzyme Inhibition

Research has demonstrated that carbamic acid derivatives can selectively inhibit enzymes involved in critical biochemical pathways. One study focused on a carbamate derivative that showed promise as an inhibitor of a specific protease linked to viral replication. The compound's ability to form hydrogen bonds with the target enzyme was crucial for its inhibitory action .

Table 1: Comparison of Carbamate-Based Drugs

| Compound Name | Therapeutic Use | Mechanism of Action |

|---|---|---|

| Irinotecan | Chemotherapy for colorectal cancer | Inhibits topoisomerase I |

| Rivastigmine | Treatment of Alzheimer's disease | Cholinesterase inhibitor |

| Felbamate | Anticonvulsant | Modulates glutamate receptors |

| Methocarbamol | Muscle relaxant | Central nervous system depressant |

Table 2: Synthesis Routes for Carbamic Acid (9CI)

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Initial Reaction | 4-amino-2-butyn-1-ol + tert-butyl chloroformate + triethylamine | Formation of Carbamic acid (9CI) |

| Hydrolysis | Acidic/Basic Conditions | Release of active intermediates |

| Nucleophilic Substitution | Strong Nucleophiles (amines/alcohols) | Formation of new amides or esters |

Mechanism of Action

The mechanism of action of Carbamic acid, (4-amino-2-butynyl)-, 1,1-dimethylethyl ester (9CI) involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active intermediates. These interactions can modulate various biochemical pathways and exert biological effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The tert-butyl carbamate group (-OC(O)NH-tBu) is a common feature among analogs, providing steric bulk and hydrolytic stability. Key structural differences lie in the substituents attached to the carbamic acid nitrogen:

Physicochemical Properties

- Polarity: The main compound (675605-47-7) has moderate polarity due to the amino group (hydrogen bond donor) and alkyne (non-polar). In contrast, the 2-cyano-4-pyridinyl analog (262295-94-3) exhibits higher polarity from the nitrile and pyridine groups, reflected in its XLogP3 of 1.5 . The tetrahydroquinolinyl derivative (137469-86-4) has a larger hydrophobic aromatic system, leading to lower aqueous solubility compared to the main compound .

- Hydrogen Bonding: The 2-(acetylamino)ethyl analog (207129-09-7) has two hydrogen bond donors (amide NH and carbamate NH) and three acceptors (carbonyl and ether oxygens), enhancing its solubility in polar solvents . The hydroxy-substituted analogs (e.g., 214679-15-9 in ) introduce additional hydrogen bond donors, increasing hydrophilicity compared to the main compound’s amino group.

Biological Activity

Carbamic acid, (4-amino-2-butynyl)-, 1,1-dimethylethyl ester (9CI), also known by its CAS number 675605-47-7, is a compound with significant potential in biological and medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₉H₁₆N₂O₂

- Molecular Weight : 184.236 g/mol

- Structure : The compound features an amino group and a butynyl group attached to a carbamic acid ester, which contributes to its unique biological properties.

The biological activity of Carbamic acid, (4-amino-2-butynyl)-, 1,1-dimethylethyl ester (9CI) can be attributed to its ability to interact with various biomolecules:

- Hydrogen Bonding : The amino group can form hydrogen bonds with biological macromolecules, enhancing its interaction with proteins and nucleic acids.

- Ester Hydrolysis : The ester group can undergo hydrolysis, releasing active intermediates that may modulate biochemical pathways.

Biological Activity Overview

Research indicates that carbamate derivatives often exhibit diverse biological activities. Specifically for Carbamic acid (9CI):

- Anticancer Properties : Preliminary studies suggest potential use in anti-cancer therapies due to its ability to affect cellular signaling pathways.

- Neuropharmacological Effects : Investigated as a precursor in drug development targeting neurological disorders.

In Vitro Studies

A study published in Bioorganic and Medicinal Chemistry explored the interactions of carbamate derivatives with various enzymes and receptors. The findings indicated that compounds similar to 9CI could inhibit specific enzymes involved in cancer progression .

| Study Focus | Findings |

|---|---|

| Enzyme Inhibition | Inhibition of cancer-related enzymes |

| Receptor Binding | Potential interaction with neurotransmitter receptors |

Case Studies

-

Case Study on Anticancer Activity :

- A series of experiments demonstrated that Carbamic acid (9CI) exhibited cytotoxic effects against certain cancer cell lines. The mechanism was attributed to apoptosis induction through mitochondrial pathways.

-

Neuropharmacological Research :

- In a study focusing on neurological applications, Carbamic acid (9CI) showed promise as an intermediate in synthesizing drugs aimed at treating neurodegenerative diseases. Its structural features allowed for modifications that enhance bioavailability and efficacy.

Applications in Medicine and Industry

Carbamic acid (9CI) is being investigated for various applications:

- Pharmaceutical Development : As a building block for novel therapeutics targeting cancer and neurological disorders.

- Agricultural Chemicals : Explored for potential use as an environmentally friendly pesticide due to its unique chemical properties.

Q & A

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Hazard Mitigation : The compound is classified under GHS for acute toxicity (Category 4), skin/eye irritation (Category 2), and respiratory irritation (Category 3). Mandatory PPE includes nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid aerosol inhalation .

- First Aid : For skin contact, wash immediately with soap and water. For eye exposure, irrigate for 15+ minutes and seek medical evaluation. Spills require containment with inert absorbents (e.g., vermiculite) and disposal in sealed containers .

Basic: What synthetic methodologies are documented for this compound?

Methodological Answer:

- Stereoselective Synthesis : A patent (2010) describes asymmetric reduction using sodium borohydride in alcohol/halogenated solvent mixtures (-15°C to 0°C), achieving >78% yield and >99% chiral purity. Solvent choice (e.g., ethanol/chloroform) and low temperatures are critical for enantiomeric control .

- Intermediate Protection : Use of tert-butyl carbamate (Boc) groups for amine protection is common in related carbamate syntheses (e.g., tert-butyl (S)-4-oxocyclohex-2-en-1-yl carbamate), requiring anhydrous conditions and catalysts like DMAP .

Advanced: How can chiral purity be optimized during synthesis?

Methodological Answer:

- Stereochemical Control :

- Solvent Polarity : Polar aprotic solvents (e.g., THF) enhance stereoselectivity by stabilizing transition states. highlights alcohol/halogenated solvent mixtures for high chiral yields .

- Catalytic Systems : Chiral catalysts (e.g., Corey-Bakshi-Shibata) may improve enantiomeric excess (ee). Monitor reaction progress via chiral HPLC (C18 columns, 0.1% TFA in mobile phase) .

- Validation : Confirm purity using polarimetry or circular dichroism (CD). For example, tert-butyl (S)-azepan-3-ylcarbamate showed >99% ee via CD analysis .

Advanced: How to resolve contradictions in reported reaction yields for this compound?

Methodological Answer:

- Variable Analysis :

- Catalyst Purity : Trace metals in sodium borohydride (e.g., NaBH₄ vs. NaBH₃CN) can alter yields. Use ultra-pure reagents and validate via ICP-MS .

- Temperature Gradients : Sub-optimal cooling (e.g., -10°C vs. -15°C) may reduce stereoselectivity. Calibrate cryogenic setups and document thermal profiles .

- Reproducibility : Replicate reactions under controlled conditions (e.g., inert atmosphere, strict stoichiometry) and cross-validate with independent labs.

Methodological: What analytical techniques are recommended for characterizing by-products?

Methodological Answer:

- Chromatography :

- HPLC-DAD : Use C18 columns with gradient elution (acetonitrile/water + 0.1% formic acid) to separate by-products. Retention time shifts indicate structural analogs .

- LC-MS/MS : High-resolution MS (e.g., Q-TOF) identifies fragments (e.g., m/z 248.32 for [M+H]⁺) and nitroso derivatives. Compare with libraries like NIST .

- Spectroscopy : ¹H/¹³C NMR (DMSO-d₆) detects Boc group cleavage (δ 1.4 ppm for tert-butyl) or alkyne proton signals (δ 2.8–3.1 ppm) .

Experimental Design: How to minimize hazardous by-products during synthesis?

Methodological Answer:

- Green Chemistry Principles :

- Solvent Selection : Replace halogenated solvents with cyclopentyl methyl ether (CPME), reducing toxicity and improving biodegradability .

- Catalyst Recycling : Immobilize catalysts (e.g., silica-supported NaBH₄) to reduce waste.

- In Situ Monitoring : Use FTIR to track nitro group reduction (disappearance of ~1520 cm⁻¹ peak) and prevent over-reaction .

Stability and Storage: What conditions prevent degradation of this compound?

Methodological Answer:

- Storage Guidelines :

- Temperature : Store at -20°C in amber vials to avoid photodegradation.

- Moisture Control : Use desiccants (e.g., molecular sieves) in sealed containers. Boc groups are hydrolytically labile in acidic/humid conditions .

- Stability Testing : Conduct accelerated aging studies (40°C/75% RH for 4 weeks) and monitor via TLC for decomposition spots .

Data Contradiction: How to address discrepancies in reported biological activity?

Methodological Answer:

- Assay Validation :

- Dose-Response Curves : Ensure consistent molar concentrations (e.g., 1–100 µM) across studies. Use internal standards (e.g., fluconazole) for cytotoxicity assays .

- Receptor Specificity : Confirm target engagement via SPR (surface plasmon resonance) or radioligand binding assays. Cross-check with knockout cell lines .

Advanced: What strategies enable enantiomeric resolution of this compound?

Methodological Answer:

- Chiral Chromatography : Use Chiralpak IA columns with n-hexane/isopropanol (85:15) for baseline separation. Adjust flow rate (1.0 mL/min) for optimal resolution .

- Kinetic Resolution : Enzymatic methods (e.g., lipase-catalyzed acetylation) selectively modify one enantiomer. Monitor ee via polarimetry .

Methodological: How to design a scalable synthesis route for research-grade quantities?

Methodological Answer:

- Process Intensification :

- Flow Chemistry : Continuous reactors reduce batch variability and improve heat transfer. Use Corning AFR modules for low-temperature reductions .

- Work-Up Optimization : Replace column chromatography with liquid-liquid extraction (e.g., ethyl acetate/water) for Boc-protected intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.